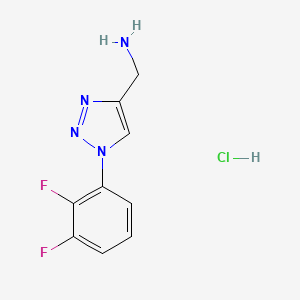

(1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H9ClF2N4 and its molecular weight is 246.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(1-(2,3-Difluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research sources.

The compound's molecular formula is C9H10F2N4 with a molecular weight of approximately 218.2 g/mol. It is characterized by the presence of a triazole ring, which is known for its biological significance.

Triazole derivatives often exhibit their biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of enzymes involved in critical metabolic pathways.

- Antimicrobial Activity : The compound may interfere with the synthesis of essential cellular components in pathogens.

- Anticancer Properties : Triazoles have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance:

- Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that this compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens:

- Fungal Inhibition : Studies indicated that it effectively inhibited the growth of several fungal strains at low concentrations. The mechanism likely involves disruption of ergosterol synthesis in fungal membranes .

Case Studies and Research Findings

Several studies have focused on the biological activities of triazole derivatives similar to this compound:

- Study on Anticancer Effects : A study investigated various triazole derivatives and found that modifications at the phenyl position significantly enhanced anticancer activity. The presence of electron-withdrawing groups was crucial for increased potency .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to cell cycle arrest at the G1 phase and increased apoptosis markers such as cleaved caspase-3 in MCF-7 cells .

- Comparative Efficacy : In comparative studies with other known anticancer agents, this triazole derivative exhibited superior efficacy against certain cancer types, indicating its potential as a lead compound for drug development .

Applications De Recherche Scientifique

Medicinal Chemistry and Antifungal Activity

The triazole ring system is a well-known scaffold in medicinal chemistry, particularly for its antifungal properties. Compounds containing triazole moieties have been extensively studied for their ability to inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis.

Antifungal Mechanism of Action

Triazole compounds inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is critical in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, these compounds compromise the integrity of the fungal cell membrane, leading to cell death.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various triazole derivatives, including (1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride. The synthesized compounds were screened for antifungal activity against Candida albicans and other fungal strains. Results indicated that certain derivatives exhibited comparable or superior activity to fluconazole, a commonly used antifungal drug .

- Selectivity and Safety Profile : In vitro studies assessed the selectivity of these compounds against human cytochrome P450 enzymes to evaluate potential toxicity. The selectivity index was determined to ensure that the antifungal agents would have minimal adverse effects on human cells while effectively targeting fungal pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazole compounds is crucial for optimizing their antifungal efficacy. Modifications to the phenyl ring or the triazole moiety can significantly influence biological activity.

Key Findings in SAR Studies

- Fluorination Effects : The introduction of fluorine atoms at specific positions on the phenyl ring has been shown to enhance antifungal activity. For instance, 2,3-difluorination increases lipophilicity and may improve membrane penetration .

- Substituent Variability : Variations in substituents on the triazole ring can lead to differences in binding affinity to CYP51. Compounds with electron-withdrawing groups generally exhibit higher potency against fungal strains .

Potential Therapeutic Uses Beyond Antifungals

While primarily recognized for its antifungal properties, research is ongoing into other therapeutic applications of this compound:

- Anti-inflammatory Applications : Some studies suggest that triazole derivatives may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like asthma or diabetes by acting on receptors such as P2Y14 .

- Antimicrobial Activity : Beyond fungi, certain triazoles have shown promise against bacterial strains and may serve as broad-spectrum antimicrobial agents .

Propriétés

IUPAC Name |

[1-(2,3-difluorophenyl)triazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N4.ClH/c10-7-2-1-3-8(9(7)11)15-5-6(4-12)13-14-15;/h1-3,5H,4,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRGCVHPSBNFPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.